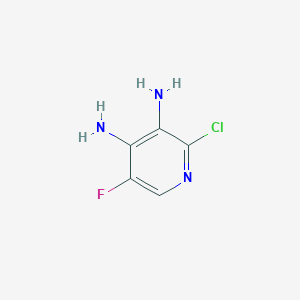
2-Chloro-5-fluoropyridine-3,4-diamine
説明
2-Chloro-5-fluoropyridine-3,4-diamine, also known as 2-CFPD, is an organic compound with a wide variety of applications in the fields of chemistry and biology. It is a derivative of pyridine, a heterocyclic aromatic compound containing a six-membered ring of five carbon atoms and one nitrogen atom. 2-CFPD is a colorless, odorless, and water-soluble compound with a molecular weight of 163.54 g/mol. It is a versatile molecule that can be used for a variety of purposes, including as a building block for organic synthesis, a reagent for chemical reactions, and a probe for biochemical studies.
科学的研究の応用
1. Synthesis of Fluorinated Pyridines
- Application : Fluoropyridines are synthesized for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Method : The Baltz-Schiemann reaction is one method used for the synthesis of 2-amino-5-fluoropyridine .
- Results : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
2. Synthesis and Application of Trifluoromethylpyridines
- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests .
- Method : The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
3. Preparation of 5-fluoro-2-amino Pyrimidines
- Application : 2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines .
- Method : This compound is prepared by reacting with various amines in the presence of K2CO3, via a C-N bond-forming reaction .
- Results : The preparation of 5-fluoro-2-amino pyrimidines is successful using this method .
4. Epilepsy Medicine
- Application : 5-Amino-2-fluoropyridine is used as an epilepsy medicine .
- Method : It is synthesized from 2-chloro-5-nitropyridine .
- Results : The medicine has been effective in treating epilepsy .
5. Fluorine in Heterocyclic Chemistry
- Application : Fluorine is used in heterocyclic chemistry for the synthesis of various fluorine-containing heterocycles .
- Method : Various methods are used, including the Umemoto reaction and the Balts-Schiemann reaction .
- Results : The resulting fluoropyridines have interesting and unusual physical, chemical, and biological properties .
6. Synthesis of 2,3,5-DCTF
- Application : 2,3,5-DCTF is a key intermediate in the synthesis of fluazifop .
- Method : 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .
- Results : The synthesis of 2,3,5-DCTF has been successful using this method .
7. Synthesis of Pyridothiadiazene 1,1-dioxides
- Application : 2-Amino-5-fluoropyridine is a starting material for the synthesis of pyridothiadiazene 1,1-dioxides .
- Method : The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine, which is obtained from 2-amino-5-nitropyridine by a series of transformations including acetylation by acetic anhydride .
- Results : The resulting pyridothiadiazene 1,1-dioxides act as AMPA potentiators .
8. Synthesis of 18F-substituted Pyridines
- Application : Methods for the synthesis of 18F-substituted pyridines are used for local radiotherapy of cancer and other biological active compounds .
- Method : Various synthetic methods are reviewed along with some synthetic routes towards 18F-substituted pyridines .
- Results : The resulting 18F-substituted pyridines present a special interest as potential imaging agents for various biological applications .
9. Synthesis of Fluorinated Agrochemicals
- Application : Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
- Method : In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .
- Results : About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing a fluorine atom .
特性
IUPAC Name |
2-chloro-5-fluoropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSULFTVHYISNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624364 | |
| Record name | 2-Chloro-5-fluoropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoropyridine-3,4-diamine | |
CAS RN |
405230-93-5 | |
| Record name | 2-Chloro-5-fluoropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



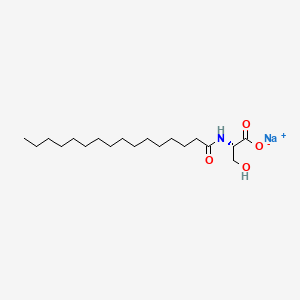
![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)
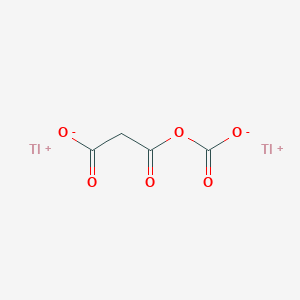

![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)
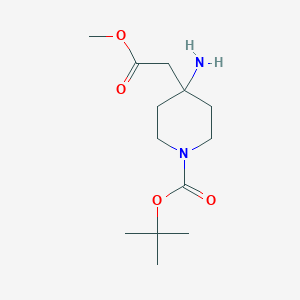

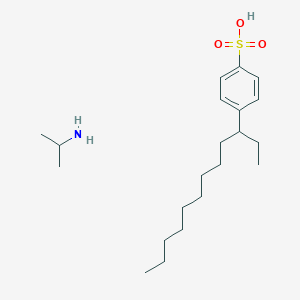
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
![N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1592925.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)
